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Compound of Interest

Compound Name: Abiraterone N-Oxide

Cat. No.: B1160757

Get Quote

Executive Summary & Chemical Identity[1][2]
Abiraterone N-Oxide is a critical oxidative impurity and metabolite of Abiraterone, a CYP17A1

inhibitor used in prostate cancer therapy. In drug development, it serves as a mandatory

reference standard for impurity profiling (ICH Q3A/B) and stability testing. Structurally, it retains

the androstadienol core of Abiraterone but features an oxidized nitrogen atom on the C17-

pyridine ring.

This guide provides a definitive structural analysis, synthesis logic, and characterization

framework for researchers isolating or quantifying this specific moiety.
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Parameter Specification

Common Name Abiraterone N-Oxide

Chemical Name
3β-Hydroxy-17-(1-oxido-3-pyridinyl)androsta-

5,16-diene

CAS Number 2378463-76-2 (Free Base)

Molecular Formula C₂₄H₃₁NO₂

Molecular Weight 365.51 g/mol

Monoisotopic Mass 365.2355 Da

Polar Surface Area ~58 Å² (Increased polarity vs. Abiraterone)

SMILES
C[C@]12CC[C@H]3=CC=C4">C@HCCC5=C3

CCO

Structural Analysis & Stereochemistry
The pharmacological scaffold of Abiraterone N-Oxide is defined by the rigid tetracyclic steroid

nucleus fused to a heteroaromatic pyridine ring. The N-oxidation occurs exclusively at the

pyridine nitrogen, introducing a dipolar bond (

).

Structural Visualization
The following diagram illustrates the core connectivity, highlighting the oxidation site and

stereocenters.
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Figure 1: Structural connectivity of Abiraterone N-Oxide detailing the steroid backbone and

the specific site of N-oxidation.[1]

Stereochemical Integrity
The oxidation of the pyridine nitrogen does not alter the chiral centers of the steroid backbone.

The configuration remains:

C3: Beta (β) - Hydroxyl group (S-configuration).

C10, C13: Methyl groups (Beta/Angular).

C16-C17: Double bond (Planar region).

Mechanistic Formation & Synthesis Protocol
Abiraterone N-Oxide is formed via the electrophilic attack of an oxygen atom on the lone pair

of the pyridine nitrogen. In a biological context, this is mediated by CYP450 or FMO enzymes.

In a synthetic/CMC context, it is a degradation product formed under oxidative stress.

Synthesis Workflow (Self-Validating Protocol)
To generate this reference standard for QC analysis, a direct oxidation of Abiraterone (free

base) is performed.

Reagents:
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Substrate: Abiraterone (Free Base)

Oxidant:m-Chloroperoxybenzoic acid (m-CPBA) (Preferred for selectivity) or H₂O₂/Urea.

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of Abiraterone in anhydrous DCM (0.1 M concentration).

Maintain at 0°C to suppress side reactions (e.g., epoxidation of the C5-C6 or C16-C17

alkenes).

Oxidation: Add 1.1 eq of m-CPBA portion-wise over 15 minutes. The slight excess ensures

complete conversion of the pyridine nitrogen, which is the most nucleophilic site.

Monitoring: Monitor by TLC (MeOH/DCM 1:9). The N-Oxide is significantly more polar and

will have a lower R_f than the starting material.

Quenching: Quench with 10% aqueous Na₂S₂O₃ to neutralize excess peroxide, followed by

saturated NaHCO₃ wash.

Purification: Isolate via flash column chromatography on silica gel. Elute with a gradient of

DCM → 5% MeOH/DCM.

Reaction Pathway Diagram
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Figure 2: Synthetic pathway for the selective N-oxidation of Abiraterone.

Analytical Characterization
Validating the structure requires a multi-modal approach. The N-oxide moiety introduces

distinct spectral shifts compared to the parent molecule.

Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.

Parent Ion: Abiraterone gives

. Abiraterone N-Oxide gives

(+16 Da shift).

Fragmentation Pattern: The N-oxide bond is labile. High collision energy often results in the

loss of oxygen [M-16], regenerating the Abiraterone signal (350.2). This "loss of oxygen" is

diagnostic for N-oxides.

Nuclear Magnetic Resonance (NMR)
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The pyridine ring protons exhibit characteristic shifts due to the change in electron density upon

N-oxidation.

Proton Position
Abiraterone (δ
ppm)

Abiraterone N-
Oxide (δ ppm)

Mechanistic
Explanation

H-2' / H-6' (Ortho to N) ~8.4 - 8.6 ~8.1 - 8.3

Upfield Shift: The N-

oxide oxygen donates

electron density back

into the ring via

resonance, shielding

the ortho protons

relative to the free

pyridine.

H-4' (Para to N) ~7.6 ~7.3 - 7.5 Slight shielding effect.

C16 Olefin ~5.99 ~6.05

Minimal change;

distant from oxidation

site.

Note: Solvent CDCl₃. Shifts are approximate and depend on concentration/temperature.

HPLC Performance
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase: Acetonitrile / Ammonium Acetate buffer (pH 4.5).

Retention Behavior: Abiraterone N-Oxide is more polar than Abiraterone.

Relative Retention Time (RRT): Typically ~0.6 - 0.8 (elutes before Abiraterone).

Regulatory & Stability Context
Impurity Classification
Under ICH Q3A(R2) and Q3B(R2) guidelines:
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Classification: Oxidative Degradation Product.

Reporting Threshold: >0.05% (drug substance).

Identification Threshold: >0.10%.[2][3]

Qualification Threshold: >0.15%.

Stability Warning
Abiraterone N-Oxide is thermally labile. During GC-MS analysis, it may deoxygenate back to

Abiraterone (Cope elimination-like thermal degradation). LC-MS is mandatory for accurate

quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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